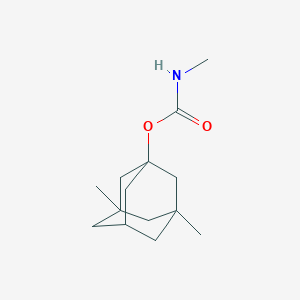![molecular formula C23H25N3O4 B3831654 N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831654.png)
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide
Overview
Description
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide, also known as CNV1014802, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of chronic pain, neuropathic pain, and migraines.
Mechanism of Action
The mechanism of action of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of the TRPV1 ion channel, which is involved in pain sensation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. By inhibiting the activity of TRPV1, N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide reduces the activity of pain-sensing neurons and thereby reduces pain sensation.
Biochemical and Physiological Effects:
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has been shown to have potent analgesic effects in preclinical models of pain. It has also been shown to reduce inflammation and improve neuronal function in animal models of neuropathic pain. In clinical trials, N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has been shown to reduce pain intensity and improve quality of life in patients with chronic pain and migraines. The compound has also been shown to be well-tolerated and safe in humans.
Advantages and Limitations for Lab Experiments
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in preclinical models of pain and has shown promising results in clinical trials. However, there are also some limitations to using N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide in lab experiments. The compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for the study of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide. One area of research is to further elucidate the mechanism of action of the compound. This could involve studying the effects of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide on TRPV1 activity and other pain-related pathways. Another area of research is to evaluate the potential therapeutic applications of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide in other pain conditions, such as cancer pain and postoperative pain. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide in larger patient populations.
Scientific Research Applications
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various pain conditions. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and migraine. N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has also been evaluated in clinical trials for the treatment of chronic pain and migraines. The compound has shown promising results in reducing pain intensity and improving quality of life in patients with chronic pain and migraines.
properties
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-10-12-18(13-11-16)22(27)25-21(23(28)24-19-7-3-2-4-8-19)15-17-6-5-9-20(14-17)26(29)30/h5-6,9-15,19H,2-4,7-8H2,1H3,(H,24,28)(H,25,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRRXXCXBLIRR-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(cyclohexylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide](/img/structure/B3831571.png)
![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)




![diethyl {[(3-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3831612.png)
![dimethyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aspartate](/img/structure/B3831620.png)

![methyl N-(2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoyl)tryptophanate](/img/structure/B3831632.png)
![3-[4-(hydroxymethyl)phenyl]-4H-chromen-4-one](/img/structure/B3831640.png)
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831647.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831660.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831676.png)